(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
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Description
(E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications
Antiserotonin, Antihistamine, and Anticholinergic Activity Research
Cyproheptadine derivatives, with structural similarities to (E)-2-(cyclopentylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, have been examined for their antiserotonin, antihistamine, and anticholinergic activities. Specifically, compounds with furan nuclei fused to the 10,11-vinylene bridge were explored, revealing insights into the peripheral anticholinergic activity of these compounds (Remy et al., 1977).
Synthesis of Cyanopyridine Derivatives
Research involving the synthesis of substituted di- and tetrahydro-3-cyanopyridine-2-thiolates, which are used in the synthesis of corresponding 2-(thiazol-2-yl)acrylonitriles and partially hydrogenated 2-alkylthiopyridines, provides insights relevant to the chemical framework of the compound (Krivokolysko et al., 1999).
Antimicrobial Silver(I) Cyanoximates Research
Studies on N-piperidine-cyanacetamide and related compounds have led to the development of high-yield syntheses of cyanoxime ligands. These compounds, including their silver(I) complexes, have demonstrated remarkable antimicrobial activities, making them potential candidates for antimicrobial additives in various applications (Riddles et al., 2014).
Design and Synthesis of Piperazine Derivatives
Research on the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explores the antidepressant and antianxiety properties of these compounds. Such research is significant for understanding the therapeutic potential of similar compounds (Kumar et al., 2017).
Synthesis of Polysubstituted Pyridine Derivatives
The synthesis of polysubstituted pyridine derivatives, including α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, has been researched for their potential fungicidal and herbicidal activities. This aligns with the chemical structure of the compound and demonstrates its potential applications in agricultural bioactivity (Zheng & Su, 2005).
Synthesis of Furan Derivatives
The synthesis of tetrasubstituted furan derivatives through condensation of 1,3‐Diketones with cyclic α‐Hydroxy‐β‐oxo esters is another area of research that aligns with the structure of this compound. This research provides valuable insights into the chemical synthesis and structural analysis of furan-based compounds (Schickmous & Christoffers, 2014).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(15-26-18-5-1-2-6-18)21-14-16-9-11-22(12-10-16)20(24)8-7-17-4-3-13-25-17/h3-4,7-8,13,16,18H,1-2,5-6,9-12,14-15H2,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIFAJJERWYBW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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